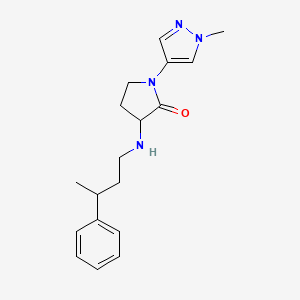![molecular formula C19H30N2O2 B7639187 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine, also known as D2PM, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the late 1970s, and since then, it has been used for scientific research purposes.
作用機序
The mechanism of action of 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine involves its ability to inhibit the reuptake of dopamine by the presynaptic neurons. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates the postsynaptic dopamine receptors. The activation of these receptors leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its ability to increase the levels of dopamine in the brain. This leads to an increase in the activity of the dopaminergic neurons, which are involved in various functions such as movement, motivation, reward, and mood regulation. The increased dopamine levels also lead to an increase in the release of other neurotransmitters such as norepinephrine and serotonin, which further modulate the physiological effects of the drug.
実験室実験の利点と制限
The advantages of using 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine in lab experiments are its potency and selectivity for the dopamine transporter. This makes it useful for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound are its potential for abuse and its toxicity. Therefore, it should be used with caution and under strict laboratory conditions.
将来の方向性
There are several future directions for research on 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine. One direction is to study its effects on other neurotransmitter systems such as glutamate and GABA. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and behavior.
In conclusion, this compound is a synthetic compound that has been used for scientific research purposes. It is a potent dopamine reuptake inhibitor that has several biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential for abuse. There are several future directions for research on this compound, which could lead to a better understanding of its role in neurological disorders and potential therapeutic applications.
合成法
The synthesis of 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine involves the reaction of 3,5-dimethoxyphenylacetonitrile with 1-(2-bromoethyl)piperidine in the presence of a palladium catalyst. The resulting compound is then reduced with lithium aluminum hydride to obtain the final product.
科学的研究の応用
1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine has been used in scientific research to study its effects on the central nervous system. It is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
1-[2-[3-(3,5-dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-12-17(13-19(14-18)23-2)16-6-9-21(15-16)11-10-20-7-4-3-5-8-20/h12-14,16H,3-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIDUPVGGLEDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCN(C2)CCN3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)


![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)